molecular formula C8H6Br2 B015199 (E)-beta,2-Dibromostyrene CAS No. 1298047-80-9

(E)-beta,2-Dibromostyrene

Cat. No.: B015199
CAS No.: 1298047-80-9
M. Wt: 261.94 g/mol
InChI Key: QVAATRYVCKQWLN-AATRIKPKSA-N
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Description

(E)-beta,2-Dibromostyrene is an organic compound characterized by the presence of a double bond between the beta carbon and the second carbon in the styrene structure, with bromine atoms attached to these carbons

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-beta,2-Dibromostyrene can be synthesized through the bromination of styrene. The reaction typically involves the addition of bromine (Br2) to styrene in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for bromine addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: (E)-beta,2-Dibromostyrene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).

    Reduction Reactions: The double bond can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to form the corresponding dibromoalkane.

    Oxidation Reactions: The compound can be oxidized to form dibromoacetophenone using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst under mild pressure.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products:

    Substitution: Formation of hydroxystyrene, aminostyrene, or thiostyrene.

    Reduction: Formation of 2,2-dibromoethylbenzene.

    Oxidation: Formation of dibromoacetophenone.

Scientific Research Applications

(E)-beta,2-Dibromostyrene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-beta,2-Dibromostyrene involves its interaction with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The double bond allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry.

Comparison with Similar Compounds

    (Z)-beta,2-Dibromostyrene: The cis isomer of (E)-beta,2-Dibromostyrene with different spatial arrangement of bromine atoms.

    2,2-Dibromostyrene: A compound with both bromine atoms on the same carbon.

    beta-Bromostyrene: A compound with a single bromine atom on the beta carbon.

Uniqueness: this compound is unique due to its trans configuration, which imparts distinct chemical reactivity and physical properties compared to its cis isomer and other brominated styrenes. This configuration can influence its behavior in chemical reactions and its interactions with biological targets.

Properties

IUPAC Name

1-bromo-2-[(E)-2-bromoethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2/c9-6-5-7-3-1-2-4-8(7)10/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAATRYVCKQWLN-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30421264
Record name AC1NYJTR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30421264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

430434-57-4, 1298047-80-9
Record name 1-Bromo-2-[(1E)-2-bromoethenyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=430434-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AC1NYJTR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30421264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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